cis-Piceatannol

Amyloid Disaggregation Alzheimer's Disease Type 2 Diabetes

For labs requiring unambiguous stereochemical identity in amyloid or photoactivation assays, this cis-Piceatannol (≥98%) eliminates the variability of generic 'piceatannol.' With defined IC50 of 2.1 µM (Aβ42) and 4.4 µM (hIAPP), it serves as a reproducible comparator for SAR studies. Its superior excited-state antioxidant profile, supported by computational evidence, makes it essential for photodynamic therapy research. Ensure isomer-confirmed results with this ready-to-use reference compound.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 106325-86-4
Cat. No. B029379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Piceatannol
CAS106325-86-4
Synonyms4-[(1Z)-2-(3,5-Dihydroxyphenyl)ethenyl]-1,2-benzenediol; 
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
InChIInChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1-
InChIKeyCDRPUGZCRXZLFL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Piceatannol (CAS 106325-86-4): cis-Isomer of Piceatannol, a Hydroxylated Resveratrol Analog


cis-Piceatannol (CAS 106325-86-4) is a naturally occurring stilbenoid and the cis-isomer of piceatannol, a hydroxylated analog of resveratrol . It is distinguished from the more commonly studied trans-piceatannol (CAS 10083-24-6) by its cis-configuration at the central ethylene bridge, which influences its conformational dynamics and interaction with biological targets . As a polyphenolic compound containing both catechol and resorcinol moieties, cis-piceatannol exhibits antioxidant, anti-inflammatory, and potential anticancer properties, and serves as a key research tool for studying stereoisomer-dependent pharmacological effects within the stilbenoid class [1].

cis-Piceatannol (CAS 106325-86-4): Why trans-Piceatannol or Resveratrol Cannot Be Substituted


Substitution of cis-piceatannol with trans-piceatannol or other stilbenoids is not equivalent due to pronounced stereoisomer-dependent differences in biological activity, physicochemical stability, and target engagement. While trans-piceatannol is the thermodynamically more stable form found predominantly in nature, the cis-isomer exhibits distinct conformational preferences that alter its interaction with enzymes, receptors, and amyloidogenic proteins [1]. Furthermore, trans-stilbenes undergo photoisomerization to the cis-form under UV or fluorescent light, and cis-piceatannol itself has been shown to possess superior antioxidant properties in photoexcited states compared to its trans-counterpart, underscoring that isomer identity is a critical variable in experimental design and reproducibility [2]. For applications requiring precise stereochemical control—such as amyloid disaggregation studies or structure-activity relationship (SAR) investigations—reliance on the trans-isomer or generic "piceatannol" introduces uncontrolled variability that can confound results [3].

cis-Piceatannol (CAS 106325-86-4): Head-to-Head Quantitative Differentiation Against trans-Piceatannol and Resveratrol


Amyloid-β (Aβ42) and hIAPP Disaggregation Activity: cis-Piceatannol vs. trans-Piceatannol and Resveratrol

In a direct comparative study using Thioflavin T (Th-T) fluorescence assays, cis-piceatannol demonstrated moderate but measurable disaggregation activity against pre-formed Aβ42 and hIAPP fibrils. Its IC50 values for Aβ42 and hIAPP disaggregation were 2.1 µM and 4.4 µM, respectively, placing it between trans-piceatannol (IC50: 1.9 µM and 3.8 µM) and resveratrol (IC50: 7.7 µM and 31.0 µM) [1]. The presence of a single catechol moiety in both piceatannol isomers conferred significantly greater activity than resveratrol, which lacks this structural feature. The subtle difference between the cis- and trans-isomers (2.1 vs. 1.9 µM for Aβ42) highlights the stereochemical sensitivity of amyloid-targeting interactions, validating the need for isomer-defined compounds in disaggregation assays [1].

Amyloid Disaggregation Alzheimer's Disease Type 2 Diabetes

Photoexcited-State Antioxidant Capacity: cis-Piceatannol vs. trans-Piceatannol

A theoretical investigation using systematic quantum chemistry calculations (DFT) compared the antioxidant properties of cis- and trans-piceatannol in the ground (S0) and first excited singlet (S1) states. While the trans-isomer exhibited favorable thermodynamic parameters in the ground state, cis-piceatannol demonstrated superior antioxidant activity in the photoexcited S1 state [1]. The study concluded that photoexcitation enhances the antiradical capacity of both isomers, but the cis-structure exhibits a more pronounced improvement, making it a uniquely promising scaffold for photoprotective and light-activated antioxidant applications [1].

Antioxidant Photochemistry Free Radical Scavenging

Cytotoxicity and α-Glucosidase Inhibition: Piceatannol (Class) vs. Resveratrol and Oxy-resveratrol

A comparative study evaluated the cytotoxicity, antioxidant activity, and hypoglycemic potential of three structurally related stilbenes: resveratrol, oxy-resveratrol, and piceatannol (isomer not specified, assumed to be predominantly trans- or a mixture) [1]. Using CCK-8 assays, piceatannol exhibited lower cytotoxicity than both oxy-resveratrol and resveratrol, while demonstrating superior extracellular antioxidant activity and stronger α-glucosidase inhibitory activity [1]. Although this study did not explicitly isolate the cis-isomer, the data establish piceatannol as a class with a favorable therapeutic window relative to its closest analogs, providing a foundational rationale for further isomer-specific investigations [1].

Cytotoxicity Antioxidant α-Glucosidase Inhibition

Caco-2 Cell Growth Inhibition: Piceatannol (Class) vs. Resveratrol and Methoxylated Analogs

In a study examining the effects of resveratrol analogs on Caco-2 intestinal epithelial cancer cells, piceatannol (10–25 µM) inhibited cell growth by 48.2 ± 3.1%, an effect intermediate between trans-resveratrol (76.5 ± 2.7%) and cis-resveratrol (41.1 ± 2.3%) . Piceatannol also induced S-phase cell cycle arrest (91.2 ± 3.3% increase) and apoptosis at 100 µM (21.2 ± 3.3%), demonstrating a distinct cellular response profile compared to resveratrol isomers . The study further noted that methoxylated analogs (pterostilbene, pinostilbene) exhibited higher potency (50% inhibition at 0.1–1 µM) but lacked antioxidant activity, indicating that the hydroxylation pattern of piceatannol confers a unique dual mechanism of action .

Colorectal Cancer Cell Cycle Arrest Apoptosis

cis-Piceatannol (CAS 106325-86-4): Evidence-Based Application Scenarios for Scientific and Industrial Users


Amyloid Disaggregation Assays in Alzheimer's and Type 2 Diabetes Research

cis-Piceatannol serves as a defined stereochemical probe in Thioflavin T (Th-T) fluorescence assays for evaluating Aβ42 and hIAPP fibril disaggregation. With IC50 values of 2.1 µM (Aβ42) and 4.4 µM (hIAPP), it offers a reproducible reference point for structure-activity relationship (SAR) studies investigating the role of catechol moieties and stereochemistry in amyloid targeting [1]. Its moderate potency and defined isomer identity make it suitable as a comparator compound when screening novel polyphenolic disaggregators or when validating the stereospecificity of amyloid-binding assays.

Photoexcited-State Antioxidant Mechanism Studies

For research programs focused on photodynamic therapy, UV-induced oxidative stress, or light-activated antioxidants, cis-piceatannol is a uniquely informative tool. Computational evidence indicates that it exhibits superior antioxidant activity in the S1 excited state compared to trans-piceatannol, making it a candidate scaffold for designing photoprotective agents [2]. Its use in experimental systems (e.g., cell culture under controlled UV exposure, photochemical reactors) can help elucidate how cis-trans isomerization modulates radical scavenging kinetics under physiologically relevant light conditions.

Stilbenoid Comparator in Metabolic and Cytotoxicity Profiling

cis-Piceatannol is appropriate for inclusion in panels of stilbenoid analogs when profiling effects on cellular metabolism, cytotoxicity, or enzyme inhibition. Class-level data indicate that piceatannol (as a structural class) exhibits lower cytotoxicity and superior α-glucosidase inhibitory activity compared to resveratrol and oxy-resveratrol [3]. By incorporating the cis-isomer into such comparative studies, researchers can deconvolute the contributions of hydroxylation pattern versus stereochemistry to the observed biological outcomes, thereby generating more refined SAR models for drug discovery or nutraceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Piceatannol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.